
3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is a complex organic compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid pinacol ester group, which imparts unique reactivity and stability properties.
作用机制
Target of Action
Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction . In these reactions, the targets are typically carbon atoms in organic molecules that are undergoing cross-coupling .
Mode of Action
In the Suzuki–Miyaura reaction, the compound acts as an organoboron reagent. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group. In transmetalation, the organoboron compound (like our compound) transfers the organic group from boron to palladium .
Biochemical Pathways
The suzuki–miyaura reaction, in which this compound participates, is widely used in organic synthesis to create new carbon-carbon bonds . This can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific reactants and conditions.
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound in biological systems.
Result of Action
As a participant in the suzuki–miyaura reaction, this compound contributes to the formation of new carbon-carbon bonds . This can result in the synthesis of various organic compounds, which could have numerous potential effects at the molecular and cellular level depending on the specific compounds formed.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of the compound’s hydrolysis, which is considerably accelerated at physiological pH . Therefore, the compound’s stability, and consequently its efficacy, can be significantly affected by the pH of its environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester typically involves multiple steps. One common method includes the reaction of 3-aminophenylboronic acid with 2-methoxyethyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with pinacol to form the final boronic ester. The reactions are usually carried out under mild conditions, often in the presence of a base such as triethylamine, and at room temperature to avoid decomposition of sensitive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
化学反应分析
Types of Reactions
3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
相似化合物的比较
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester
- 2-Methoxyethyl phenylboronic acid pinacol ester
Uniqueness
Compared to similar compounds, 3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester offers unique reactivity due to the presence of the urea and methoxyethoxy groups. These functional groups enhance its solubility and stability, making it a valuable reagent in various chemical and biological applications.
属性
IUPAC Name |
2-methoxyethyl N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-7-6-8-13(11-12)19-14(21)20-15(22)24-10-9-23-5/h6-8,11H,9-10H2,1-5H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPWSAJDRNOPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2441967.png)
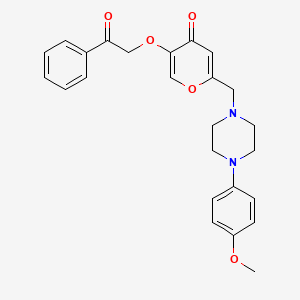
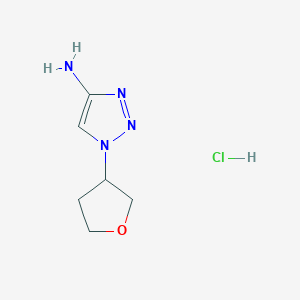

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2441974.png)
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2441976.png)
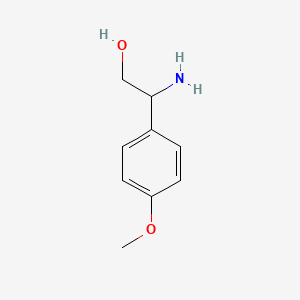
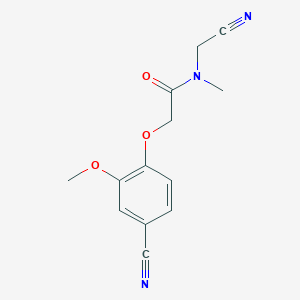

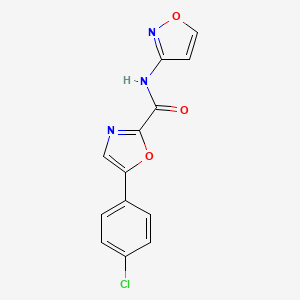
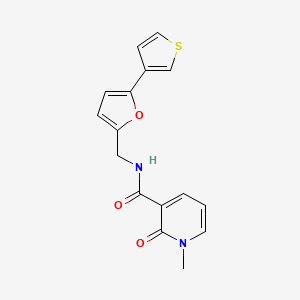
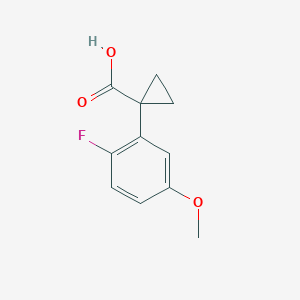
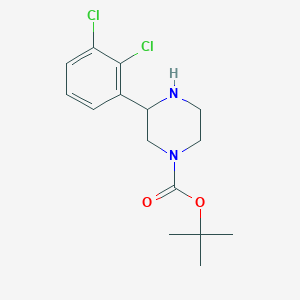
![N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide](/img/structure/B2441989.png)
